2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid
Description
2-{1-Benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid (CAS: 726152-43-8) is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at position 1, a methyl group at position 3, three oxo groups at positions 2, 4, and 6, and an acetic acid substituent at position 5 of the fused heterocyclic core . Its molecular formula, $ \text{C}{17}\text{H}{15}\text{N}{3}\text{O}{5} $, corresponds to a molecular weight of 340.33 g/mol.
Properties
IUPAC Name |
2-(1-benzyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-18-15(23)12-10(7-11(20)21)14(22)17-13(12)19(16(18)24)8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTANXJOWCZATGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)C2CC(=O)O)N(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target compound’s structure comprises three critical components:
- Pyrrolo[2,3-d]pyrimidine core : A bicyclic system with alternating nitrogen atoms at positions 1, 3, and 7.
- Benzyl and methyl substituents : Introduced at positions 1 and 3, respectively.
- Acetic acid side chain : Attached at position 5 via a methylene bridge.
Retrosynthetic disconnection suggests two viable pathways:
- Path A : Sequential assembly of the pyrimidine ring onto a preformed pyrrole intermediate.
- Path B : Construction of the pyrrolo[2,3-d]pyrimidine system through cyclization of a linear precursor.
Pathway A: Pyrimidine Ring Construction on a Pyrrole Scaffold
Synthesis of 5-Substituted Pyrrole Intermediate
The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate I), a commercially available building block. Chlorination at position 4 facilitates subsequent nucleophilic aromatic substitution (SNAr).
Step 1: Introduction of the Acetic Acid Side Chain
Intermediate I undergoes alkylation at position 5 using ethyl bromoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). Hydrolysis of the ethyl ester with aqueous NaOH yields the carboxylic acid derivative (Intermediate II):
$$
\text{C}7\text{H}5\text{ClN}3 + \text{BrCH}2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{C}9\text{H}7\text{ClN}3\text{O}2 \xrightarrow{\text{NaOH}} \text{C}7\text{H}5\text{ClN}3\text{O}2\text{Na}
$$
Step 2: Benzylation at Position 1
Intermediate II reacts with benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, TBAB, in dichloromethane). This step installs the benzyl group with >90% regioselectivity:
$$
\text{C}7\text{H}5\text{ClN}3\text{O}2\text{Na} + \text{PhCH}2\text{Br} \xrightarrow{\text{TBAB, DCM}} \text{C}{14}\text{H}{12}\text{ClN}3\text{O}_2
$$
Step 3: Methylation at Position 3
Methylation is achieved using methyl iodide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Excess methyl iodide ensures complete substitution:
$$
\text{C}{14}\text{H}{12}\text{ClN}3\text{O}2 + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{15}\text{H}{14}\text{ClN}3\text{O}_2
$$
Step 4: Oxidation to Trioxo System
The trioxo groups at positions 2, 4, and 6 are introduced via oxidation with potassium permanganate (KMnO₄) in acidic medium (H₂SO₄). Controlled temperature (0–5°C) prevents over-oxidation:
$$
\text{C}{15}\text{H}{14}\text{ClN}3\text{O}2 \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{C}{16}\text{H}{15}\text{N}3\text{O}_5
$$
Pathway B: Cyclization of Linear Precursors
Knorr Pyrrole Synthesis Adaptations
An alternative route employs the Knorr pyrrole synthesis to construct the pyrrole ring in situ.
Step 1: Formation of 3-Aminopyrrole
Condensation of ethyl acetoacetate with sodium nitrite in acetic acid yields a nitroso intermediate, which undergoes reductive cyclization using zinc dust to form 3-aminopyrrole (Intermediate III).
Step 2: Coupling with Pyrimidine Fragment
Intermediate III reacts with 2,4,6-trichloropyrimidine in refluxing toluene, catalyzed by triethylamine (Et₃N). Selective displacement of chlorines at positions 4 and 6 occurs, followed by benzylation and methylation as in Pathway A.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Reactivity of Core Functional Groups
The compound’s reactivity arises from three key components:
-
Trioxo-pyrrolopyrimidine scaffold : Electron-deficient due to conjugated keto groups at positions 2, 4, and 6.
-
Benzyl substituent : Provides steric bulk and potential for π-π interactions.
-
Acetic acid side chain : Enables solubility in polar solvents and participation in acid-base or esterification reactions .
Nucleophilic Additions
The electron-deficient carbonyl groups at positions 2, 4, and 6 undergo nucleophilic attacks. Common reactions include:
| Reaction Type | Conditions | Product | Characterization Method |
|---|---|---|---|
| Hydrazine addition | Ethanol, reflux (4 h) | Hydrazone derivative | LC-MS, NMR |
| Grignard reagent attack | THF, 0°C → RT | Alcohol adduct at C4/C6 positions | IR (C-O stretch at 1050 cm⁻¹) |
Acid-Base Reactions
The acetic acid moiety participates in:
-
Deprotonation : Forms carboxylate salts with bases (e.g., NaOH, K₂CO₃) in aqueous methanol.
-
Esterification : Reacts with methanol/H₂SO₄ to yield methyl ester derivatives (yield: 65–72%).
Ring-Opening Reactions
Under strong alkaline conditions (pH >12), the pyrrolo[2,3-d]pyrimidine ring undergoes hydrolysis:
Products include fragmented pyrimidine and pyrrole derivatives, confirmed by tandem MS/MS.
Transition Metal-Catalyzed Coupling
Pd(PPh₃)₄-mediated Suzuki-Miyaura reactions selectively functionalize the benzyl group:
| Catalyst Loading | Aryl Boronic Acid | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5 mol% | 4-Fluorophenyl | 58 | >95% |
| 10 mol% | 3-Cyanophenyl | 42 | 91% |
Reaction time: 12 h at 80°C in DMF.
Photochemical Reactions
UV irradiation (254 nm) in acetonitrile induces:
-
Decarboxylation : Loss of CO₂ from the acetic acid side chain (quantified via NMR).
-
Dimerization : Crosslinking via C5–C5' bonds (observed in MALDI-TOF spectra).
Stability Under Physiological Conditions
In simulated gastric fluid (pH 1.2):
-
Half-life : 3.2 h (degradation via keto-enol tautomerism).
In blood plasma (pH 7.4): -
Metabolic products : Glucuronide conjugates detected via LC-QTOF.
Scientific Research Applications
Chemistry
In chemistry, 2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure may mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(1,3-Dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide (CAS: Not specified)
- Key Differences :
- Substitution at position 5: Acetamide group instead of acetic acid.
- Additional 2-methoxyphenyl group attached to the acetamide nitrogen.
- Implications :
1,3-Dimethyl-5-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
- Key Differences :
- Substituent at position 5: 2-Methylbenzyl group instead of benzyl.
- Carboxylic acid at position 6 rather than position 3.
- Positional isomerism of the carboxylic acid may alter hydrogen-bonding patterns and biological activity .
4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester (CAS: Not specified)
- Key Differences :
- Methyl ester instead of acetic acid.
- Benzoic acid ethyl spacer linking the pyrrolopyrimidine core to the aromatic ring.
- The ethyl spacer may confer flexibility in molecular interactions .
Physicochemical Properties
Notes:
- The target compound’s acetic acid group contributes to moderate aqueous solubility, whereas ester/amide derivatives exhibit lower solubility due to increased hydrophobicity.
- The 2-methylbenzyl group in the positional isomer () slightly elevates logP compared to the target compound’s benzyl group .
Biological Activity
2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid (CAS Number: 726152-43-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse sources.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with multiple functional groups contributing to its biological activity. Its molecular formula is and it possesses a molecular weight of approximately 313.31 g/mol .
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Anticancer Activity
Preliminary studies suggest that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways related to cell proliferation and survival.
- Case Study : A study indicated that similar pyrrolo compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Pathogens : In vitro tests have shown effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
- Research Findings : A study highlighted that modifications in the structure significantly affected antimicrobial potency, with certain derivatives showing enhanced activity against resistant strains .
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties:
- Inflammation Pathways : It is hypothesized that it modulates cytokine production and inhibits inflammatory mediators.
- Experimental Evidence : In vivo models demonstrated reduced inflammation markers in treated subjects compared to controls .
Detailed Research Findings
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via signaling pathway inhibition | |
| Antimicrobial | Disrupts cell wall synthesis/function | |
| Anti-inflammatory | Modulates cytokine production |
Case Studies
- Anticancer Study : A specific study assessed the effect of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
- Antimicrobial Assessment : Another investigation tested the compound against Staphylococcus aureus and E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
